Lauric anhydride
Overview
Description
Synthesis Analysis
The synthesis of lauric acid derivatives often involves the reaction of lauric acid with other chemicals to form various compounds. For example, the synthesis of lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt involves a multi-step reaction starting from sodium bisulfite, epichlorohydrin, sodium phosphate, and lauric acid, with the highest yield reaching 85.2% (Zhang Rong-ming, 2008). Similarly, fatty acid anhydrides, including lauric anhydride, are prepared from acid chlorides with acetic anhydride, yielding over 90% efficiency (N. Sonntag, J. R. Trowbridge, I. Krems, 1954).
Molecular Structure Analysis
Lauric acid derivatives' molecular structures are characterized using various analytical techniques such as Fourier Transform Infrared Spectroscopy (FTIR). For instance, the synthesized lauric acid-2-hydroxy-3-propane sulfonic acid sodium salt's structure was confirmed via FTIR analysis, indicating successful synthesis and specific functional group identification (Zhang Rong-ming, 2008).
Chemical Reactions and Properties
Lauric acid and its derivatives engage in a variety of chemical reactions, forming compounds with different properties. The preparation of lauric acid anhydrides illustrates the reactivity of fatty acid chlorides with acetic anhydride, leading to high yields of anhydrides, which are crucial intermediates in synthetic organic chemistry (N. Sonntag, J. R. Trowbridge, I. Krems, 1954).
Physical Properties Analysis
The physical properties of lauric acid derivatives, such as phase change materials (PCMs), are significant for thermal energy storage applications. Lauric acid/expanded vermiculite composites demonstrate the physical combination without chemical reaction, showing promising characteristics for thermal energy storage with stable melting and solidification points (Ruilong Wen et al., 2016).
Scientific Research Applications
Gene Transfection Efficiency
Lauric anhydride has been used to enhance gene transfection efficiency. A study developed a multifunctional polymer incorporating lauric acid for shielding DNA/polyethyleneimine polyplexes. This polymer showed improved stability, effective cellular uptake, and higher transfection efficiency with reduced cytotoxicity, indicating potential as a coating polymer for gene therapy applications (Wang et al., 2015).
Thermal Storage
Lauric acid's phase change characteristics make it a suitable material for thermal storage applications. Research on lauric acid in thermal storage units highlighted its desirable thermophysical properties and effectiveness in heat transfer during the solid-liquid phase change, suggesting its application in medium temperature phase change materials (PCMs) (Shokouhmand & Kamkari, 2013).
Biochemical Synthesis
In biochemical research, lauric anhydride plays a role in synthesizing complex structures. A study focused on the biosynthesis of nonadride CP-225,917, where lauric acid was used as a key component, indicating its importance in synthetic organic chemistry (Sulikowski et al., 2000).
Drug Resolution
Lauric acid has been used in the resolution of drugs. It was employed in the immobilized lipase-catalyzed enantioselective esterification of menthol, demonstrating its utility in improving enantioselectivity and conversion rates in pharmaceutical applications (Bai et al., 2006).
Fatty Acid Synthesis
Research on the synthesis of fatty acid anhydrides, including lauric anhydride, reveals its efficiency and comparative advantages in various synthetic methods. This research is vital in understanding the properties and applications of fatty acid anhydrides in industrial and scientific settings (Sonntag et al., 1954).
Antimicrobial Activity
Lauric acid demonstrates significant antimicrobial activity, especially against Propionibacterium acnes, which is implicated in acne vulgaris. Studies have shown that lauric acid and its derivatives can effectively target and eliminate this bacterium, suggesting its potential as a natural antibiotic alternative (Yang et al., 2009).
Safety And Hazards
Future Directions
Lauric anhydride has been used in the development of a stable and high-performance alkenyl succinic anhydride (ASA) paper-sizing emulsion . This work enables the realization of an interfacial self-assembled Pickering-stabilizer, which leads to an environmentally friendly, pervasive, and cost-effective emulsification technique for next-generation paper-sizing additives .
properties
IUPAC Name |
dodecanoyl dodecanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O3/c1-3-5-7-9-11-13-15-17-19-21-23(25)27-24(26)22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWADXBLMWHFGGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214752 | |
Record name | Lauroyl anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10214752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lauric anhydride | |
CAS RN |
645-66-9 | |
Record name | Lauric anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=645-66-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lauric anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 645-66-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293871 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Lauroyl anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10214752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Lauroyl anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.410 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAURIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHD3D6L8XQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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